2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3,4-Dimethylbenzyl substitution at position 3 of the pyrimidinone ring.
- Sulfanyl (-S-) linkage at position 2, connecting to an N-(4-methylphenyl)acetamide moiety.
Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., diazonium salt coupling or nucleophilic substitution) .
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-4-8-19(9-5-15)25-21(28)14-31-24-26-20-10-11-30-22(20)23(29)27(24)13-18-7-6-16(2)17(3)12-18/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDDRRKJXTXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and 4-methylphenyl groups. Common reagents used in these reactions include various acids, bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical and Spectral Comparisons
- Melting Points : The dichlorophenyl-substituted analogue has a lower melting point (230–232°C) compared to the hydrazinylidene derivative (288°C), suggesting reduced crystallinity due to bulky substituents.
- IR/NMR Trends :
Bioactivity Implications
While direct data for the target compound are unavailable, structural trends suggest:
- Electron-Donating Groups (e.g., 4-methylphenyl in ): May enhance membrane permeability.
- Halogen Substitution (e.g., dichlorophenyl in ): Could improve target binding via hydrophobic interactions.
Analytical and Computational Insights
- Molecular Networking : Compounds with similar MS/MS fragmentation patterns (cosine score >0.8) could cluster together, aiding dereplication .
- NMR Comparative Analysis: Overlapping chemical shifts in regions outside substituent zones (e.g., pyrimidinone core protons) indicate conserved structural frameworks .
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H23N3O3S2
- IUPAC Name : N-(3,4-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various microbial strains:
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Antibacterial Activity :
- The compound demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
- In vitro studies have shown that compounds with similar thienopyrimidine structures possess significant antibacterial effects, often outperforming standard antibiotics in specific assays .
-
Antifungal Activity :
- Some derivatives of thienopyrimidine have also shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The presence of specific substituents on the thienopyrimidine core enhances this activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thienopyrimidine derivatives. Key findings include:
- Substituents at Position 3 : Compounds with substituted amido or imino side chains at position 3 of the thienopyrimidine ring demonstrated enhanced antimicrobial properties .
- Hydrophobic Groups : The introduction of small hydrophobic substituents at certain positions has been linked to increased antibacterial activity .
Study 1: Antimicrobial Screening
In a comparative study involving various thienopyrimidine derivatives, the compound exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. The study highlighted its potential as a new therapeutic agent against resistant bacterial strains .
Study 2: Toxicity Assessment
A toxicity assessment conducted on the most potent derivatives indicated that they were non-toxic up to a concentration of 200 µmol/L. This finding is crucial for further development and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
